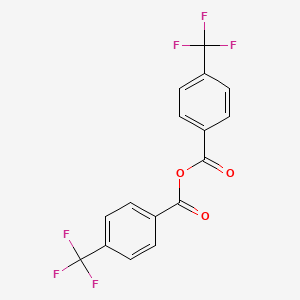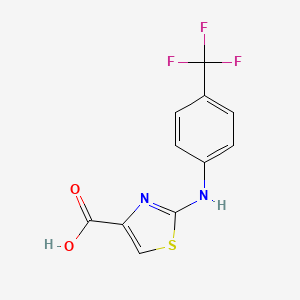
1,1,1-三氟丙烷-1-磺酰氯
描述
3,3,3-Trifluoropropane-1-sulfonyl chloride is a chemical compound with the molecular formula C3H4ClF3O2S. It is a sulfonyl chloride derivative, characterized by the presence of a trifluoromethyl group attached to a propane backbone. This compound is known for its reactivity and is widely used as a building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries .
科学研究应用
3,3,3-Trifluoropropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules to study their function and interactions.
Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drugs with sulfonamide moieties.
Industry: Applied in the production of agrochemicals and specialty chemicals
作用机制
Target of Action
The primary targets of 3,3,3-Trifluoropropane-1-sulfonyl chloride are heterocyclic amines . These amines play a crucial role in various biological processes, including the transmission of signals in the nervous system and the regulation of physiological functions.
Mode of Action
3,3,3-Trifluoropropane-1-sulfonyl chloride interacts with its targets, the heterocyclic amines, through a chemical reaction that leads to the formation of complex sulfonamides . This interaction results in changes to the amines, altering their function and potentially influencing various biological processes.
Biochemical Pathways
The interaction of 3,3,3-Trifluoropropane-1-sulfonyl chloride with heterocyclic amines affects various biochemical pathways. The formation of complex sulfonamides can influence the activity of these amines, potentially disrupting or enhancing the pathways in which they are involved. The downstream effects of these changes can vary widely, depending on the specific amine and pathway involved .
Result of Action
The molecular and cellular effects of 3,3,3-Trifluoropropane-1-sulfonyl chloride’s action depend on the specific heterocyclic amine it interacts with and the biochemical pathway involved. By forming complex sulfonamides, 3,3,3-Trifluoropropane-1-sulfonyl chloride can alter the function of these amines, potentially leading to a wide range of cellular effects .
Action Environment
The action, efficacy, and stability of 3,3,3-Trifluoropropane-1-sulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to air and moisture , which can affect its stability and reactivity. Additionally, the specific environment within a biological system, such as pH, temperature, and the presence of other molecules, can also impact the action and efficacy of 3,3,3-Trifluoropropane-1-sulfonyl chloride.
生化分析
Biochemical Properties
3,3,3-Trifluoropropane-1-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of biomolecules. It interacts with various enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound is known to react with nucleophiles, such as amines and alcohols, forming sulfonamide and sulfonate esters, respectively . These interactions are crucial in the synthesis of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 3,3,3-Trifluoropropane-1-sulfonyl chloride on cells and cellular processes are profound. It influences cell function by modifying proteins and enzymes involved in cell signaling pathways, gene expression, and cellular metabolism. For instance, the sulfonylation of specific proteins can alter their activity, leading to changes in cell signaling and metabolic pathways . Additionally, this compound can affect gene expression by modifying transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 3,3,3-Trifluoropropane-1-sulfonyl chloride exerts its effects through covalent binding interactions with biomolecules. The sulfonyl chloride group reacts with nucleophilic sites on proteins and enzymes, leading to the formation of stable sulfonamide or sulfonate ester bonds . This modification can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. Furthermore, changes in gene expression can occur due to the modification of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,3,3-Trifluoropropane-1-sulfonyl chloride can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures . Long-term exposure to 3,3,3-Trifluoropropane-1-sulfonyl chloride in in vitro or in vivo studies has shown that it can lead to sustained modifications of cellular proteins and enzymes, resulting in prolonged changes in cellular function.
Dosage Effects in Animal Models
The effects of 3,3,3-Trifluoropropane-1-sulfonyl chloride vary with different dosages in animal models. At low doses, this compound can selectively modify specific proteins and enzymes, leading to targeted changes in cellular function . At high doses, it can cause toxic or adverse effects, such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes.
Metabolic Pathways
3,3,3-Trifluoropropane-1-sulfonyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes . Additionally, this compound can influence metabolite levels by altering the activity of enzymes responsible for their synthesis or degradation.
Transport and Distribution
Within cells and tissues, 3,3,3-Trifluoropropane-1-sulfonyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function . The transport and distribution of 3,3,3-Trifluoropropane-1-sulfonyl chloride are crucial for its biochemical and cellular effects.
Subcellular Localization
The subcellular localization of 3,3,3-Trifluoropropane-1-sulfonyl chloride is determined by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it exerts its effects on proteins and enzymes . The localization of 3,3,3-Trifluoropropane-1-sulfonyl chloride is essential for its role in biochemical reactions and cellular processes.
准备方法
Synthetic Routes and Reaction Conditions
3,3,3-Trifluoropropane-1-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 3,3,3-trifluoropropanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
CF3CH2CH2OH+SOCl2→CF3CH2CH2SO2Cl+HCl+SO2
The reaction typically requires an inert atmosphere and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In industrial settings, the production of 3,3,3-trifluoropropane-1-sulfonyl chloride often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .
化学反应分析
Types of Reactions
3,3,3-Trifluoropropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 3,3,3-trifluoropropane-1-sulfonyl chloride.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Catalysts: In some cases, catalysts like pyridine or triethylamine are used to facilitate the reaction.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
相似化合物的比较
Similar Compounds
Trifluoromethanesulfonyl chloride: Another sulfonyl chloride with a trifluoromethyl group, but with a different carbon backbone.
3-Chloropropanesulfonyl chloride: Similar structure but lacks the trifluoromethyl group.
2,2,2-Trifluoroethanesulfonyl chloride: Contains a trifluoromethyl group but with a shorter carbon chain.
Uniqueness
3,3,3-Trifluoropropane-1-sulfonyl chloride is unique due to the presence of both a trifluoromethyl group and a sulfonyl chloride group on a propane backbone. This combination imparts distinct reactivity and properties, making it a valuable reagent in organic synthesis .
属性
IUPAC Name |
3,3,3-trifluoropropane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF3O2S/c4-10(8,9)2-1-3(5,6)7/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKHPRFGCFJUSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40375603 | |
| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845866-80-0 | |
| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845866-80-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,3-Trifluoropropane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40375603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,3-Trifluoro-1-propanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[3-(Trifluoromethyl)phenyl]aniline](/img/structure/B1302772.png)




![1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane](/img/structure/B1302782.png)
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-YL]piperazin-1-YL}ethanamine](/img/structure/B1302783.png)

